2,2'-Ethylenebis(4-methyl-6-t-butylphenol)
Description
Context within the Field of Hindered Bisphenolic Antioxidants
Hindered bisphenolic antioxidants are a significant class of stabilizers used to protect materials from degradation caused by heat, light, and oxygen. The defining feature of these molecules is the presence of bulky alkyl groups, typically tert-butyl groups, positioned ortho to the hydroxyl group on the phenolic rings. This steric hindrance plays a crucial role in the antioxidant mechanism. It enhances the stability of the phenoxyl radical that forms after the donation of a hydrogen atom to a free radical, thereby preventing the propagation of oxidative chain reactions.
The nature of the bridging group connecting the two phenolic rings influences the antioxidant's properties, such as its molecular weight, volatility, and thermal stability. While the methylene (B1212753) bridge is more common, the ethylene (B1197577) bridge in 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) imparts distinct characteristics to the molecule.
Significance and Current Research Interests
While academic research has more extensively covered its methylene-bridged counterpart, 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) holds significance in the study of structure-activity relationships within the hindered bisphenolic antioxidant class. Research interest in this compound often stems from a need to understand how modifications to the bridging structure impact antioxidant efficacy, thermal stability, and compatibility with various polymer matrices.
A key aspect of its academic interest lies in its synthesis. A known method for producing 2,2'-ethylenebis(4-methyl-6-tert-butylphenol) involves the condensation of 4-methyl-2-tert-butylphenol with dimethylacetal in the presence of an acid catalyst. google.com This process yields the final product with a reported melting point of 104-105°C. google.com
The physical and chemical properties of this compound are central to its potential applications. The table below summarizes some of its key identifiers and properties.
| Property | Value |
| Chemical Formula | C₂₄H₃₄O₂ |
| Molecular Weight | 354.5256 g/mol |
| Melting Point | 104-105 °C |
This data is compiled from the NIST WebBook and patent literature. google.comnist.gov
Further academic inquiry is warranted to fully elucidate the performance characteristics of 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) as a polymer stabilizer and to compare its efficacy against other commercially available antioxidants. Such research would contribute to a more comprehensive understanding of the subtle yet significant role that molecular architecture plays in the design of high-performance antioxidants.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6766-56-9 |
|---|---|
Molecular Formula |
C24H34O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-tert-butyl-6-[2-(3-tert-butyl-2-hydroxy-5-methylphenyl)ethyl]-4-methylphenol |
InChI |
InChI=1S/C24H34O2/c1-15-11-17(21(25)19(13-15)23(3,4)5)9-10-18-12-16(2)14-20(22(18)26)24(6,7)8/h11-14,25-26H,9-10H2,1-8H3 |
InChI Key |
YKUUUTAPMKKPTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CCC2=C(C(=CC(=C2)C)C(C)(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2,2 Ethylenebis 4 Methyl 6 T Butylphenol
Established Synthetic Routes
The primary and most established method for synthesizing 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) and related bisphenolic compounds involves the acid-catalyzed condensation of a substituted phenol (B47542) with a carbonyl equivalent. Modern methodologies have favored the use of acetals over aqueous formaldehyde (B43269) to enhance efficiency and reduce waste.
Condensation Reactions of 4-methyl-2-tert-butylphenol with Acetals
A robust and widely employed synthetic route is the condensation of 4-methyl-2-tert-butylphenol with various acetals, such as dimethylacetal or diethylacetal. google.com This reaction is typically catalyzed by a strong acid and results in the formation of the desired ethylene-bridged bisphenol. The acetal (B89532) serves a dual role as both the condensing agent, providing the ethylene (B1197577) bridge, and the reaction solvent. google.com This approach offers significant advantages over older methods that used aqueous formaldehyde, primarily by avoiding the formation of large volumes of contaminated wastewater. google.com
The choice of catalyst is a critical factor that significantly influences the yield, purity, and reaction conditions for the synthesis of 2,2'-Ethylenebis(4-methyl-6-t-butylphenol). A range of acid catalysts have been effectively utilized, from traditional mineral acids to solid-supported and reusable options. google.com
Homogeneous catalysts such as concentrated sulfuric acid and toluene (B28343) sulfonic acid have proven effective in driving the condensation reaction. google.com For instance, the reaction of 4-methyl-2-tert-butylphenol with dimethylacetal in the presence of toluene sulfonic acid at 75°-80°C for 2.5 hours yields the product in 82% of the theoretical amount. google.com Similarly, using concentrated sulfuric acid with diethylacetal at a higher temperature range of 103°-110°C for 3 hours results in a 70% yield. google.com
Heterogeneous catalysts, particularly cation-exchange resins like a sulfated copolymer of styrene (B11656) with divinylbenzene, offer notable process advantages. google.com These solid acid catalysts are easily separable from the reaction mixture by simple filtration, facilitating catalyst recovery and reuse, which is a significant step towards a more sustainable process. A batch process using a cation-exchange resin with methylal as the acetal at 30°-70°C for 3 hours can achieve a product yield of 97%. google.com The reusability and ease of separation associated with these resins make them an attractive alternative to corrosive and difficult-to-remove mineral acids.
The following table summarizes the influence of different catalytic systems on the reaction outcome based on available data:
| Catalyst | Acetal | Temperature (°C) | Duration (hrs) | Yield (%) | Reference |
| Toluene Sulphonic Acid | Dimethylacetal | 75-80 | 2.5 | 82 | google.com |
| Concentrated Sulphuric Acid | Diethylacetal | 103-110 | 3 | 70 | google.com |
| Cation-Exchange Resin | Methylal | 30-70 | 3 | 97 | google.com |
Reaction parameters such as temperature and duration are optimized to maximize yield and minimize the formation of by-products. The operational temperature range is broad, spanning from 30°C to 140°C, depending on the specific acetal and catalyst employed. google.com For example, reactions with the more reactive perchloric acid catalyst can proceed at a lower temperature range of 30°-40°C, while those with sulfuric acid and less reactive acetals may require temperatures exceeding 100°C. google.com The reaction time is also tailored to the specific conditions, typically ranging from 2 to 4 hours. google.com
The table below provides a summary of various reaction parameters and their outcomes:
| Reactants | Catalyst | Temperature (°C) | Duration (hrs) | Product | Yield (%) |
| 4-methyl-2-tert-butylphenol, Dimethylacetal | Toluene Sulphonic Acid | 75-80 | 2.5 | 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) | 82 |
| 4-methyl-2-tert-butylphenol, Diethylacetal | Concentrated Sulphuric Acid | 103-110 | 3 | 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) | 70 |
| 4-methyl-2-tert-butylphenol, Methylal | Concentrated Sulphuric Acid | 60-70 | 2 | 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (B1676452) | 98 |
| 4-methyl-2-tert-butylphenol, Methylal | Perchloric Acid | 30-40 | 3 | 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | 85 |
| 4-methyl-2-tert-butylphenol, Methylal | Cation-Exchange Resin | 30-70 | 3 | 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | 97 |
Comparative Analysis of Continuous Production Methods, Including Water-Emulsion Condensation
Historically, a continuous method for producing 2,2'-Ethylenebis(4-methyl-6-tert-butylphenol) involved the water-emulsion condensation of 4-methyl-2-tert-butylphenol with formaldehyde. google.com This process, however, is fraught with significant environmental and efficiency drawbacks. The primary disadvantage is the generation of a large volume of wastewater, estimated at 12,000-15,000 liters per ton of product. google.com This wastewater is contaminated with organic solvents and surfactants used to create the emulsion, necessitating costly and energy-intensive treatment before discharge. google.com
In contrast, modern continuous production methods leverage the cleaner chemistry of acetal condensation. A continuous process has been described where a solution of 4-methyl-2-tert-butylphenol in methylal is passed through a series of two tubular reactors packed with a cation-exchange resin. google.com The temperature is maintained at 50°-60°C in the first reactor and increased to 70°-80°C in the second. This setup allows for a continuous flow of reactants over the solid catalyst, leading to a highly efficient conversion. After exiting the reactors, the unreacted methylal is removed by distillation and recycled. This continuous flow process achieves an impressive yield of 99% of the theoretical maximum and, crucially, eliminates the formation of wastewater. google.com
The comparison starkly highlights the superiority of the acetal-based continuous process over the older water-emulsion method, both in terms of chemical efficiency (99% vs. lower yields) and environmental impact (elimination of wastewater).
Innovations in Green Chemical Synthesis
The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of industrial chemicals like 2,2'-Ethylenebis(4-methyl-6-t-butylphenol).
Strategies for Minimizing Waste Formation
A primary strategy for minimizing waste in the production of 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) is the shift from aqueous formaldehyde to acetals as the condensing agent. google.com This fundamental change in feedstock directly addresses the largest waste stream of older production methods. As previously noted, the water-emulsion condensation process generates a significant amount of contaminated wastewater. google.com The use of acetals in a non-aqueous system completely precludes the formation of this aqueous waste stream, representing a major advancement in waste prevention. google.com
Further waste reduction is achieved through the following approaches:
Catalyst Reusability: The implementation of solid, recoverable catalysts such as cation-exchange resins is a cornerstone of green synthesis. Unlike homogeneous acid catalysts that require neutralization and result in the formation of salt waste, solid catalysts can be physically separated and reused, minimizing catalyst-related waste. google.com
Solvent Recycling: In acetal-based syntheses, the excess acetal that also serves as the solvent can be efficiently recovered through distillation and recycled back into the process. google.com This not only reduces the consumption of raw materials but also minimizes the potential for solvent emissions and waste.
High Atom Economy: The condensation reaction itself is inherently atom-economical, as the majority of the atoms from the reactants are incorporated into the final product. By achieving high yields, as demonstrated in the continuous process with cation-exchange resins (99%), the generation of by-products and unreacted starting materials is minimized, leading to a more efficient and less wasteful process. google.com
Development of High-Yield and High-Purity Processes
The industrial synthesis of 2,2'-Ethylidenebis(4-methyl-6-tert-butylphenol) is primarily achieved through the electrophilic substitution reaction between 4-methyl-2-tert-butylphenol and an acetaldehyde (B116499) precursor. Research has focused on optimizing reaction conditions to maximize yield and purity, which are critical for its application as an antioxidant and stabilizer in polymers.
A key methodology involves the acid-catalyzed condensation of the parent phenol with acetals, such as diethylacetal, which serve as a source for the ethylidene bridge. This approach has been detailed in patent literature, outlining processes that can achieve yields ranging from 70% to 80%. In one described method, 4-methyl-2-tert-butylphenol is reacted with diethylacetal in the presence of concentrated sulfuric acid at elevated temperatures (103°-110° C) for several hours. google.com
Further process development has aimed at improving efficiency and reducing waste. Advanced methods propose the use of solid acid catalysts, such as cation-exchange resins (e.g., sulfated copolymer of styrene with divinylbenzene), which simplify catalyst removal and product purification. google.com These continuous processes can reportedly increase yields to as high as 98% while eliminating the formation of contaminated wastewater, a significant drawback of earlier emulsion-based condensation methods. google.com The final product is typically isolated as a high-purity crystalline solid. google.com
| Product | Reactants | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2,2'-Ethylidenebis(4-methyl-6-tert-butylphenol) | 4-methyl-2-tert-butylphenol, Diethylacetal | H₂SO₄ | 103°-110° C, 3 hrs | 70% | google.com |
| 2,2'-Ethylidenebis(4-methyl-6-tert-butylphenol) | (Not Specified) | (Not Specified) | (Not Specified) | 80% | google.com |
| 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | 4-methyl-2-tert-butylphenol, Methylal | Cation-exchange resin | 30°-70° C, 3 hrs | 98% | google.com |
Derivatization and Structural Modification Studies
The basic structure of 2,2'-Ethylidenebis(4-methyl-6-tert-butylphenol) serves as a scaffold for further chemical modification. These studies aim to fine-tune the molecule's physical properties, enhance its antioxidant efficacy, or introduce new functionalities, particularly for polymer applications.
The synthesis of analogues is a common strategy to investigate structure-activity relationships. By altering the alkyl substituents on the phenolic rings or modifying the bridging group, researchers can create a library of compounds with diverse properties.
A prominent analogue is 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) , where the 4-methyl group of the parent compound is replaced by a more sterically hindering tert-butyl group. uvabsorber.comesslabshop.comalfa-chemistry.comnist.govnih.govlgcstandards.com This modification can impact the molecule's solubility, volatility, and antioxidant activity. Another example is 2,2'-(2-methylpropylidene)bis[4,6-xylenol] , which features methyl groups at both the 4 and 6 positions of the phenol rings and a different bridging structure derived from isobutyraldehyde. guidechem.comscribd.com These variations highlight the flexibility of the condensation reaction in producing a wide range of bisphenol structures.
| Compound Name | Bridge Group | Substituents on Phenol Ring | CAS Number |
|---|---|---|---|
| 2,2'-Ethylidenebis(4-methyl-6-tert-butylphenol) | -CH(CH₃)- | 4-methyl, 6-tert-butyl | N/A |
| 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) | -CH(CH₃)- | 4,6-di-tert-butyl | 35958-30-6 |
| 2,2'-(2-methylpropylidene)bis[4,6-xylenol] | -CH(CH(CH₃)₂)- | 4,6-dimethyl | 33145-10-7 |
| 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | -CH₂- | 4-ethyl, 6-tert-butyl | 88-24-4 |
Functionalization of the core molecule typically targets the reactive phenolic hydroxyl (-OH) groups. These groups can undergo various chemical transformations to introduce new moieties that alter the compound's properties or enable it to perform new functions.
One significant functionalization pathway is the reaction with organometallic reagents to form metal aryloxides. For instance, the analogue 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) has been reacted with dibutylmagnesium (B73119) (MgnBu₂) to synthesize novel magnesium aryloxide complexes. researchgate.net This transformation converts the passive antioxidant molecule into a catalytically active species. The resulting complexes have proven to be efficient catalysts for the ring-opening polymerization of lactones like ε-caprolactone and l-lactide, demonstrating a pathway to create functional organometallic compounds from a bisphenol precursor. researchgate.net
A primary application for hindered phenols is as stabilizers for polymeric materials. To improve their performance and persistence in the polymer matrix, derivatives are often prepared to enhance compatibility or to chemically bond the antioxidant to the polymer backbone.
The molecules themselves, such as 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) (often sold under trade names like Isonox 129), are designed for high compatibility with a range of plastics and elastomers, including polystyrene, ABS, PVC, and polyamides, protecting them from thermo-oxidative degradation. uvabsorber.com
A more advanced approach involves introducing a polymerizable functional group onto the bisphenol structure. For the related compound 2,2'-Methylenebis(4-methyl-6-tert-butylphenol), an acrylate (B77674) derivative has been developed (2,2-Methylenebis(4-methyl-6-tert-butylphenol)acrylate). uvabsorber.com This derivative can be covalently incorporated into polymer chains during polymerization, providing permanent antioxidant protection that is not susceptible to leaching or migration. This strategy of acrylation represents a key pathway for creating polymer-compatible and non-migrating derivatives from bisphenolic antioxidants. Furthermore, as mentioned previously, the conversion of these bisphenols into polymerization catalysts represents another route to achieving high compatibility and integration within a polymer system. researchgate.net
Mechanistic Investigations of Antioxidant and Stabilizing Action of 2,2 Ethylenebis 4 Methyl 6 T Butylphenol
Fundamental Radical Scavenging Mechanisms
The primary antioxidant function of phenolic compounds like 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) is to interrupt the chain reactions of autoxidation by neutralizing reactive free radicals. This is predominantly achieved through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Hydrogen Atom Transfer (HAT) Pathways and Efficiency
The Hydrogen Atom Transfer (HAT) mechanism is generally the most significant pathway for sterically hindered phenols. In this process, the phenolic antioxidant donates the hydrogen atom from its hydroxyl (-OH) group to a free radical (R•), effectively neutralizing the radical and stopping it from propagating the degradation chain.
The reaction can be represented as: Ar-OH + R• → Ar-O• + R-H
The efficiency of the HAT mechanism is governed by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen donation. For hindered phenols, the BDE is lowered by the electron-donating effects of the alkyl groups (methyl and t-butyl) on the aromatic ring, which stabilize the resulting phenoxyl radical (Ar-O•). The bulky tert-butyl groups ortho to the hydroxyl group also provide steric hindrance, which increases the stability of the phenoxyl radical by preventing it from undergoing unwanted side reactions.
While specific kinetic data for 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) is scarce, studies on structurally similar bisphenols, such as 2,2'-methylenebis(4-methyl-6-tert-butylphenol) (B1676452), have shown them to be highly effective H-atom donors. The presence of two phenolic groups allows the molecule to scavenge two radicals. After the first HAT event, the second phenolic group can donate another hydrogen atom, often at a comparable or slightly different rate depending on the electronic changes in the molecule.
Table 1: Factors Influencing HAT Efficiency in Hindered Phenols
| Factor | Influence on HAT Efficiency | Rationale |
| O-H Bond Dissociation Enthalpy (BDE) | Lower BDE increases efficiency. | A weaker O-H bond allows for faster donation of the hydrogen atom to a radical. |
| Steric Hindrance (t-butyl groups) | Increases stability of the resulting phenoxyl radical. | Bulky groups shield the radical oxygen, preventing it from participating in further propagation reactions. |
| Electron-Donating Groups (methyl) | Lowers O-H BDE and stabilizes the phenoxyl radical. | Alkyl groups donate electron density to the aromatic ring, stabilizing the radical through resonance. |
| Solvent Polarity | Can decrease efficiency in polar, hydrogen-bonding solvents. | Solvents can form hydrogen bonds with the phenolic -OH group, increasing the energy required to break the bond. |
Single Electron Transfer (SET) Mechanisms
The Single Electron Transfer (SET) mechanism is another pathway by which phenolic antioxidants can neutralize radicals, although it is generally considered less common than HAT for these types of compounds, particularly in non-polar media. The SET mechanism involves the transfer of an electron from the antioxidant to the radical, forming a radical cation from the antioxidant and an anion from the free radical. This is often followed by a proton transfer (PT).
The process can be depicted as:
Electron Transfer: Ar-OH + R• → [Ar-OH]•+ + R:-
Proton Transfer: [Ar-OH]•+ → Ar-O• + H+
The feasibility of the SET mechanism is dependent on the ionization potential (IP) of the antioxidant and the electron affinity of the radical. Solvents with high polarity can stabilize the charged intermediates formed during the SET process, making this pathway more favorable. For 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) in a non-polar polymer matrix, the HAT mechanism is expected to be the dominant radical scavenging pathway.
Stabilization Mechanisms in Polymeric Systems
In polymeric systems, 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) acts as a primary antioxidant, protecting the polymer from degradation during high-temperature processing and throughout its service life.
Inhibition of Thermo-Oxidative Degradation Processes
During thermal processing and aging, polymers are susceptible to thermo-oxidative degradation, a free-radical chain reaction initiated by heat and oxygen. The process involves initiation, propagation, and termination steps.
Initiation: Polymer chains (P-H) react with oxygen to form polymer alkyl radicals (P•).
Propagation: These radicals react rapidly with oxygen to form polymer peroxy radicals (POO•), which then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new polymer alkyl radical (P•). The hydroperoxides are unstable and decompose to form more radicals (PO• and •OH), accelerating the degradation.
2,2'-Ethylenebis(4-methyl-6-t-butylphenol) interrupts this cycle primarily during the propagation stage by donating its phenolic hydrogen atoms to the highly reactive peroxy radicals (POO•), converting them into stable hydroperoxides. This action prevents the chain-propagation step where the peroxy radical would otherwise attack another polymer chain. The resulting phenoxyl radical is stable and does not initiate new degradation chains.
Contributions to Photostability under UV Exposure
Exposure to ultraviolet (UV) radiation can also initiate degradation in polymers by generating free radicals. While 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) is not primarily a UV absorber, it contributes to photostability by scavenging the free radicals formed as a result of photo-oxidation. mpi.eu By neutralizing these radicals, it helps to prevent the subsequent chemical reactions that lead to polymer chain scission, cross-linking, and the formation of chromophoric groups that cause yellowing and embrittlement. For comprehensive UV protection, it is typically used in conjunction with dedicated UV absorbers and hindered amine light stabilizers (HALS).
Interactions and Synergistic Effects with Co-Stabilizers
In practical applications, hindered phenolic antioxidants are rarely used alone. They are often combined with other types of stabilizers to achieve a synergistic effect, providing more effective and durable protection for the polymer.
Synergy with Secondary Antioxidants (Hydroperoxide Decomposers): Secondary antioxidants, such as phosphites and thioesters, are known as hydroperoxide decomposers. While the primary phenolic antioxidant converts peroxy radicals into hydroperoxides (POOH), these hydroperoxides can still break down under heat to form new radicals. Secondary antioxidants prevent this by converting the hydroperoxides into stable, non-radical products. This synergistic relationship regenerates the primary antioxidant to some extent and removes the dangerous hydroperoxides, providing superior long-term thermal stability compared to either stabilizer used alone. A patent for a flame-resistant polyolefin foil lists CAS 34137-09-2 as a potential primary antioxidant for use in combination with secondary antioxidants like sulfur compounds or phosphites. google.com
Table 2: Synergistic Stabilization Systems with Phenolic Antioxidants
| Co-Stabilizer Type | Mechanism of Action | Synergistic Benefit |
| Phosphites | Decompose hydroperoxides into non-radical products (alcohols). | Prevents the thermal decomposition of hydroperoxides formed by the primary antioxidant, thus enhancing long-term heat stability. |
| Thioesters | Decompose hydroperoxides into non-radical products. | Similar to phosphites, provides excellent long-term heat aging properties. |
| Hindered Amine Light Stabilizers (HALS) | Act as radical scavengers through a regenerative cyclic mechanism. | Provides superior light stability by trapping radicals generated by UV exposure. The combination offers both thermal and light protection. |
| UV Absorbers | Absorb harmful UV radiation and dissipate it as harmless heat. | Prevents the initial formation of free radicals by UV light, reducing the burden on the antioxidant system. |
Structure-Activity Relationship (SAR) Studies on Antioxidant Efficacy
The antioxidant efficacy of 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) is intrinsically linked to its specific molecular architecture. Structure-Activity Relationship (SAR) studies on this and related hindered phenolic compounds reveal that its potent antioxidant and stabilizing actions are not arbitrary but are a direct consequence of the interplay between its constituent functional groups. The key structural features governing its activity are the phenolic hydroxyl groups, the bulky tert-butyl groups at the ortho positions, the methyl groups at the para positions, and the ethylene (B1197577) bridge connecting the two phenolic rings.
The fundamental mechanism of action for hindered phenolic antioxidants involves the donation of a hydrogen atom from a hydroxyl (-OH) group to neutralize highly reactive free radicals. This process, known as hydrogen atom transfer (HAT), terminates the oxidative chain reactions that lead to material degradation. The efficiency of an antioxidant is largely determined by the ease with which this hydrogen atom can be donated, a property that can be quantified by the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates easier hydrogen donation and thus corresponds to higher antioxidant activity. pan.olsztyn.pl The resulting phenoxy radical must be sufficiently stable to avoid initiating new oxidation chains. The unique arrangement of substituents in 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) is optimized to lower the O-H BDE and enhance the stability of the subsequent radical.
Influence of Ortho-Alkyl Groups: Steric Effects
The tert-butyl groups located at the positions ortho to the hydroxyl groups (positions 6 and 6') are a defining feature of hindered phenols. These bulky substituents exert a significant steric effect, creating a crowded environment around the hydroxyl group. This steric hindrance serves two critical purposes:
Stabilization of the Phenoxy Radical : After the phenolic hydrogen is donated, the resulting phenoxy radical is sterically shielded by the adjacent tert-butyl groups. This shielding prevents the radical from participating in undesirable secondary reactions that could propagate oxidation, thereby ensuring it acts as a true chain-terminating antioxidant.
Modulation of Reactivity : The steric bulk makes it more difficult for the hydroxyl group to react with other molecules, allowing it to selectively target and neutralize small, highly reactive free radicals.
Research into the effects of different ortho-alkyl substituents has shown that the size and nature of the group are critical. While tert-butyl groups are highly effective, studies on other phenols have indicated that substituents with α-hydrogen atoms, such as isopropyl groups, can sometimes enhance activity further. This is because the α-hydrogen can be donated to regenerate the original phenol (B47542) from the phenoxy radical, providing an additional pathway for antioxidant action. osti.gov In 2,2'-Ethylenebis(4-methyl-6-t-butylphenol), the robust tert-butyl groups provide a high degree of stability, which is essential for long-term antioxidant performance.
Influence of Para-Alkyl Groups: Electronic Effects
The methyl groups are situated at the para position (positions 4 and 4') relative to the hydroxyl groups. The antioxidant activity of phenolic compounds is significantly influenced by the electronic properties of the substituents on the aromatic ring. Methyl groups are classified as electron-donating groups (EDGs).
Through an inductive effect, the methyl groups push electron density into the aromatic ring. This increased electron density helps to stabilize the phenoxy radical that forms after the donation of the hydrogen atom. This stabilization effect lowers the O-H bond dissociation enthalpy (BDE), making the hydrogen atom easier to abstract by a free radical. nih.gov Theoretical studies have consistently shown that EDGs in the para position lower the BDE of phenols, thereby enhancing their intrinsic antioxidant capability. mdpi.com
The superior antioxidant performance of methylene-bridged bisphenols with a para-methyl group compared to those with a para-tert-butyl group has been demonstrated in studies using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method. This highlights the importance of the electronic contribution of the para-substituent in modulating antioxidant efficacy.
| Compound | Para-Substituent | Ortho-Substituent | Relative Antioxidant Activity (DPPH Scavenging) |
|---|---|---|---|
| 2,2'-Methylenebis(4-methyl-6-t-butylphenol) | Methyl (-CH₃) | tert-Butyl (-C(CH₃)₃) | Higher |
| 2,2'-Methylenebis(4,6-di-t-butylphenol) | tert-Butyl (-C(CH₃)₃) | tert-Butyl (-C(CH₃)₃) | Lower |
This table presents data for methylene-bridged analogs to illustrate the structure-activity principles concerning para-substituents. researchgate.net
Role of the Ethylene Bridge
The flexible, non-conjugated ethylene bridge allows the two phenolic rings to adopt various conformations. This flexibility can be advantageous, potentially enabling the molecule to position its active sites more effectively to intercept radicals within a polymer matrix. While direct comparative studies on the antioxidant activity of 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) versus its direct methylene-bridged analog are not extensively detailed in the literature, research on other bisphenolic systems underscores the importance of the bridge. For instance, studies on 4,4ʹ-Bis(2,6-di-tert-butylphenol) have shown it to be a more effective stabilizer for rubber than the methylene-bridged antioxidant AO-2246, indicating that the structure and position of the bridge significantly impact performance. researchgate.net The ethylene bridge ensures that two highly active phenolic antioxidant centers are contained within a single molecule, which can lead to synergistic effects and enhanced efficiency in terminating oxidative processes.
Environmental Fate and Degradation Pathways of 2,2 Ethylenebis 4 Methyl 6 T Butylphenol
Environmental Persistence and Partitioning Behavior
Specific experimental or estimated data on the environmental persistence (e.g., half-life in soil, water, or air) and partitioning behavior (i.e., Log Koc, Log Kow) of 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) are not available in peer-reviewed literature or readily accessible databases. The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard includes an entry for this compound, which suggests the existence of environmental fate and transport data; however, specific values are not publicly detailed in indexed search results.
Without empirical data, a qualitative assessment based on the compound's structure—a sterically hindered bisphenol—suggests it would likely exhibit low water solubility and a high affinity for organic matter, leading to partitioning into soil and sediment. Its large molecular size and the presence of stable covalent bonds would suggest a potential for persistence in the environment. However, this is speculative and awaits experimental verification.
Table 1: Environmental Persistence and Partitioning Data
| Parameter | Value | Source |
|---|---|---|
| Soil Half-Life (t½) | Data not available | |
| Water Half-Life (t½) | Data not available | |
| Air Half-Life (t½) | Data not available | |
| Organic Carbon-Water Partition Coefficient (Log Koc) | Data not available |
Biotic Degradation Studies and Microbial Metabolism
Table 3: Biotic Degradation Data
| Study Type | Inoculum | Degradation (%) | Timeframe | Source |
|---|---|---|---|---|
| Ready Biodegradability | Data not available | |||
| Inherent Biodegradability | Data not available |
Identification and Characterization of Environmental Transformation Products
As there are no available studies on the abiotic or biotic degradation of 2,2'-Ethylenebis(4-methyl-6-t-butylphenol), its environmental transformation products have not been identified or characterized. Research would be needed to determine the potential breakdown products and their environmental significance.
A comprehensive article on the advanced analytical characterization of 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) cannot be generated at this time due to a significant lack of available scientific data for this specific compound.
Extensive searches for analytical information, including spectroscopic and chromatographic data, have revealed that detailed research findings for 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) are not present in publicly accessible scientific databases and literature.
The available information is almost exclusively for a structurally similar but distinct compound, 2,2'-Methylenebis(4-methyl-6-t-butylphenol) (CAS Number: 119-47-1). This related compound features a single carbon bridge (-CH₂-) between the two phenol (B47542) rings, whereas the requested compound has a two-carbon ethylene (B1197577) bridge (-CH₂-CH₂-). This structural difference results in unique analytical data (e.g., different NMR chemical shifts, mass spectral fragmentation, and chromatographic retention times).
Providing data from the methylene-bridged analogue or other related phenolic antioxidants would be scientifically inaccurate and would not meet the explicit requirements of the request, which was to focus solely on 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) . The only specific data found for the requested ethylene-bridged compound was a single infrared (IR) spectrum of limited quality, which is insufficient to build the thorough, multi-sectioned article outlined in the instructions.
Therefore, to maintain scientific accuracy and adhere to the strict constraints of the prompt, the requested article cannot be fulfilled. Further research and publication of the analytical properties of 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) would be required before a detailed summary could be compiled.
Advanced Analytical Characterization in Research on 2,2 Ethylenebis 4 Methyl 6 T Butylphenol
Thermal Analysis Techniques for Material Stability Profiling
The thermal stability of an antioxidant is a critical parameter, as it dictates its efficacy and suitability for use in high-temperature applications, such as in the processing of polymers. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for creating a comprehensive stability profile of 2,2'-Ethylenebis(4-methyl-6-t-butylphenol).
Thermogravimetric Analysis (TGA) provides quantitative information on the mass changes of a material as a function of temperature or time in a controlled atmosphere. For 2,2'-Ethylenebis(4-methyl-6-t-butylphenol), a TGA scan would reveal the onset temperature of decomposition, which is the temperature at which the molecule begins to degrade and lose mass. This is a key indicator of its thermal stability. The analysis also identifies the temperature of maximum decomposition rate and the percentage of residual mass at the end of the experiment. This information is crucial for determining the maximum processing temperature the antioxidant can withstand before its chemical structure is compromised.
Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC analysis of 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) would identify its melting point (T_m), an endothermic event characterized by a sharp peak on the DSC curve. The melting point is a fundamental physical property that affects its dispersion in a polymer matrix. Furthermore, DSC can detect other thermal events such as glass transitions or crystallization, providing a broader understanding of the material's behavior across a range of temperatures. The heat of fusion (ΔH_f) associated with melting can also be calculated from the peak area, offering insights into the material's crystallinity.
Together, TGA and DSC provide a detailed thermal profile, which is essential for quality control and for predicting the performance of 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) as a stabilizer in materials subjected to thermal stress during processing and end-use.
Table 1: Illustrative Thermal Analysis Parameters for 2,2'-Ethylenebis(4-methyl-6-t-butylphenol)
This table represents the type of data obtained from thermal analysis. The values are hypothetical examples used for illustrative purposes.
| Parameter | Technique | Description | Illustrative Value |
| Melting Point (T_m) | DSC | Temperature at which the compound transitions from solid to liquid. | 160 - 165 °C |
| Onset of Decomposition (T_onset) | TGA | Temperature at which significant mass loss begins. | > 250 °C |
| Temperature of Max. Decomposition Rate (T_max) | TGA | Temperature at which the rate of mass loss is highest. | > 280 °C |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
The primary function of hindered phenolic antioxidants like 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) is to interrupt oxidative degradation cycles by scavenging free radicals. nih.gov This process involves the donation of a hydrogen atom from one of the phenolic hydroxyl (-OH) groups to a reactive radical, thereby neutralizing it. vinatiorganics.com In this process, the antioxidant molecule itself is converted into a resonance-stabilized phenoxyl free radical.
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique used specifically for the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov It is the most direct method for studying the radical intermediates of 2,2'-Ethylenebis(4-methyl-6-t-butylphenol).
When 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) inhibits oxidation, it forms a phenoxyl radical. The unpaired electron in this radical is delocalized across the aromatic ring, and its stability is enhanced by the bulky tert-butyl groups at the ortho positions, which sterically hinder reactions that would consume the radical. EPR spectroscopy can detect this transient phenoxyl radical intermediate.
Table 2: Expected EPR Spectroscopic Parameters for the Phenoxyl Radical of 2,2'-Ethylenebis(4-methyl-6-t-butylphenol)
This table illustrates the type of parameters that would be determined from an EPR spectrum of the radical intermediate. The values are representative examples for a sterically hindered phenoxyl radical.
| Parameter | Symbol | Description | Illustrative Value |
| g-factor | g | Characterizes the magnetic moment of the unpaired electron. | ~2.0045 |
| Hyperfine Coupling Constant (meta-protons) | a_H | Measures the interaction between the unpaired electron and protons at the meta positions of the phenolic ring. | ~1.8 G |
| Hyperfine Coupling Constant (p-methyl protons) | a_H | Measures the interaction between the unpaired electron and the protons of the methyl group at the para position. | ~10 G |
Theoretical and Computational Chemistry Approaches to 2,2 Ethylenebis 4 Methyl 6 T Butylphenol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of phenolic antioxidants. These calculations provide detailed information about molecular geometry, orbital energies, and electron distribution.
The optimized molecular structure can be determined, providing precise data on bond lengths, bond angles, and torsion angles. For similar phenolic structures, DFT calculations using functionals like B3LYP have shown good agreement with experimental data obtained from X-ray crystallography. nih.gov This allows for a detailed understanding of the compound's three-dimensional shape.
| Parameter | Calculated Value (DFT/B3LYP) | Experimental Value (X-ray) |
|---|---|---|
| C=N Bond Length (Å) | 1.308 | 1.273 (2) |
| C-O Bond Length (Å) | 1.376 | 1.353 (2) |
| C-C-N-C Torsion Angle (°) | -0.14 | -3.9 (3) |
This table illustrates the typical correlation between DFT-calculated and experimentally determined geometric parameters for a complex organic molecule, demonstrating the predictive power of the computational method.
Furthermore, quantum calculations are used to determine key electronic properties that govern reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate an electron, a key step in many antioxidant mechanisms, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For related phenolic compounds, semi-empirical methods like PM6 have been used to calculate these values. researchgate.netbsu.by
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -8.544 |
| LUMO Energy | 0.430 |
| HOMO-LUMO Gap | 8.974 |
This table shows representative electronic properties calculated for a phenolic compound, providing insight into its electronic behavior and reactivity.
These calculations are crucial for understanding antioxidant activity. For phenolic compounds, a lower bond dissociation enthalpy (BDE) of the O-H bond indicates an easier donation of a hydrogen atom to neutralize free radicals, which enhances antioxidant efficacy. researchgate.net DFT is a common method used to calculate these BDE values, providing a theoretical basis for comparing the potency of different antioxidants. researchgate.net
Molecular Dynamics Simulations for Intermolecular Interactions in Condensed Phases
Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in liquids and solids, providing a dynamic picture of intermolecular interactions. For 2,2'-Ethylenebis(4-methyl-6-t-butylphenol), MD simulations can reveal how molecules interact with each other and with solvent molecules in a condensed phase.
Studies on the closely related compound 2,2′-methylenebis(4-methyl-6-tert-butylphenol) have shown that it forms associates through both intramolecular and intermolecular hydrogen bonds. researchgate.net The nature of these interactions is highly dependent on the solvent. In aromatic solvents, intramolecular hydrogen bonds are prevalent, but associates involving intermolecular hydrogen bonds and interactions between the hydroxyl groups and the π-electron system of the aromatic solvent (OH...π) are also observed. researchgate.net As the polarity of the solvent increases, the proportion of molecules with intermolecular hydrogen bonding also tends to increase. researchgate.net
Computational methods can quantify the strength of these interactions. By using thermodynamic cycles that integrate high-level quantum mechanics calculations for gas-phase interactions with DFT calculations for solute-solvent interactions, it is possible to determine intermolecular binding energies in solution. scispace.com This approach allows for the evaluation of how the solvent environment modulates the interaction strength between molecules.
| Interacting Pair | Binding Energy (Gas Phase) | Binding Energy (Aqueous) |
|---|---|---|
| Acetate · Methanol | -19.8 | -12.6 |
| Methylammonium · Water | -18.5 | -13.8 |
This table illustrates how computational models can predict the change in binding energy of molecular complexes when moving from the gas phase to a condensed (aqueous) phase, highlighting the crucial role of the solvent. scispace.com
Predictive Modeling of Antioxidant Potency using QSAR
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For 2,2'-Ethylenebis(4-methyl-6-t-butylphenol), QSAR models can predict its antioxidant potency based on calculated molecular descriptors.
The development of a QSAR model involves compiling a dataset of structurally diverse phenolic compounds with experimentally measured antioxidant activity, such as the half-maximal inhibitory concentration (IC50) from assays like the DPPH radical scavenging test. researchgate.netmdpi.com A wide range of molecular descriptors—numerical values that encode different aspects of a molecule's structure—are then calculated. These can include physicochemical, topological, constitutional, and electronic properties. researchgate.net
Various machine learning (ML) algorithms are then trained on this data to build the predictive model. researchgate.net Algorithms such as Support Vector Machine (SVM), Random Forest (RF), XGBoost (XGB), and Deep Neural Networks (DNN) are commonly used to handle the complex relationships between molecular structure and antioxidant activity. kjpp.netnih.gov The performance of these models is rigorously evaluated using statistical metrics like the coefficient of determination (R²) and the root mean square error (RMSE). researchgate.netnih.gov
| Model | Accuracy | Precision | F1 Score | AUROC |
|---|---|---|---|---|
| Random Forest (RF) | 0.908 | 0.912 | 0.919 | 0.968 |
| Support Vector Machine (SVM) | >0.900 | - | - | >0.955 |
| XGBoost (XGB) | >0.900 | - | - | >0.955 |
This table summarizes the typical performance of various machine learning algorithms used in QSAR studies for antioxidant activity, with RF and SVM often showing superior performance. kjpp.netnih.gov
Once validated, these QSAR models can be used to predict the antioxidant activity of new or untested compounds like 2,2'-Ethylenebis(4-methyl-6-t-butylphenol), guiding the design of more potent antioxidants. researchgate.net
Computational Elucidation of Reaction Mechanisms and Degradation Pathways
Computational chemistry is essential for elucidating the complex reaction mechanisms and degradation pathways of antioxidants. For phenolic compounds, several antioxidant mechanisms are possible, including Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.net Computational methods can determine the thermodynamic viability of each pathway by calculating properties like BDE, ionization potential, and proton affinity. For most phenolic antioxidants, the HAT mechanism is believed to be dominant. researchgate.net
In addition to antioxidant reactions, computational methods can help understand the environmental degradation of 2,2'-Ethylenebis(4-methyl-6-t-butylphenol). Experimental studies on the degradation of the similar compound 2,2'-methylenebis(4-methyl-6-tert-butylphenol) (B1676452) through catalytic ozonation have identified numerous oxidation products. nih.gov This process involves the generation of highly reactive species like hydroxyl radicals, which attack the parent molecule. nih.gov
Computational modeling can simulate the interaction of these radicals with the antioxidant molecule, predicting the most likely sites of attack and the subsequent bond-breaking and rearrangement steps that lead to the observed products. This provides a detailed, step-by-step mechanism that complements experimental findings.
| Identified Degradation Product |
|---|
| 3,5-bis(1,1-dimethylethyl)phenol |
| 2-hydroxyhexanoic acid |
| 2-propenoic acid 1,1-dimethylethyl ester |
| butanoic acid, 2-methyl-, methyl ester |
| propanoic acid, 2, 2-dimethyl- |
This table lists some of the major degradation products identified via GC-MS analysis following the catalytic ozonation of 2,2'-methylenebis(4-methyl-6-tert-butylphenol), providing a basis for the computational investigation of its degradation pathways. nih.gov
Future Research Directions and Broader Perspectives for 2,2 Ethylenebis 4 Methyl 6 T Butylphenol
Advancements in Sustainable Synthesis Technologies
The conventional synthesis of phenolic antioxidants often involves multi-step processes that can be resource-intensive. The future of manufacturing for compounds like 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) is increasingly steering towards green chemistry principles to minimize environmental impact.
Key research areas include:
Enzymatic and Chemo-enzymatic Synthesis: Biocatalysis presents a promising alternative to traditional chemical catalysts. Enzymes like laccases and peroxidases can catalyze the polymerization and modification of phenolic compounds under mild conditions. longdom.orgmdpi.com Research into chemo-enzymatic processes, which combine biological and chemical steps, is enabling the synthesis of novel bisphenols from renewable resources with high yields and regioselectivity. longdom.orgmdpi.com For instance, lipase-mediated transesterification has been used to create well-defined bisphenolic structures. mdpi.com This approach could be adapted for the synthesis of 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) analogues.
Renewable Feedstocks: A significant shift is underway from petroleum-based starting materials to renewable biomass. Hydroxycinnamic acids, such as ferulic and sinapic acids, which can be extracted from lignin, are being explored as valuable synthons for producing sustainable bisphenols. rsc.org The process involves catalyst-free thermal decarboxylation followed by dimerization, offering a greener pathway to these important molecules. rsc.org
Green Solvents and Processes: The selection of solvents is a key factor in the sustainability of chemical synthesis. actabotanica.org Future research will focus on replacing conventional organic solvents with greener alternatives, such as water or bio-based solvents, and adopting innovative extraction and reaction technologies like microwave-assisted extraction (MAE) to reduce energy consumption and waste generation. nih.gov
| Synthesis Strategy | Key Features | Potential Advantages |
| Enzymatic Synthesis | Uses enzymes like laccases and peroxidases as catalysts. | Mild reaction conditions, high specificity, reduced byproducts, environmentally friendly. longdom.orgmdpi.com |
| Chemo-enzymatic Synthesis | Combines enzymatic steps with traditional chemical reactions. | High yields, structural precision, ability to create tunable molecules. mdpi.com |
| Renewable Feedstocks | Utilizes biomass-derived molecules (e.g., from lignin) as starting materials. | Reduces reliance on fossil fuels, potential for biodegradable products. rsc.org |
| Green Processes | Employs eco-friendly solvents and energy-efficient technologies. | Lower environmental footprint, reduced energy consumption, minimized waste. actabotanica.orgnih.gov |
Rational Design of High-Performance Material Stabilizers
The development of new stabilizers is moving beyond trial-and-error methods towards a more predictive, design-oriented approach. By leveraging computational chemistry and understanding structure-activity relationships, researchers can create novel molecules with enhanced performance and safety profiles.
Future research will concentrate on:
Computational Modeling and Simulation: Molecular simulation techniques, including molecular dynamics (MD) and quantum mechanics, are powerful tools for investigating polymer degradation mechanisms at the atomic level. mdpi.comnih.govunt.edu These simulations can predict the interaction between a stabilizer and the polymer matrix, helping to understand how additives inhibit aging processes. mdpi.comresearchgate.net This theoretical insight allows for the virtual screening of new candidate molecules, accelerating the discovery process. rsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a molecule and its biological or chemical activity. nih.govresearchgate.net For phenolic antioxidants, parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and the number and position of hydroxyl groups are crucial for determining antioxidant efficacy. researchgate.netnih.govresearchgate.net By developing robust QSAR models, scientists can predict the antioxidant potential of new bisphenolic structures, guiding the synthesis of more effective stabilizers. nih.govnih.gov
Design of Multifunctional and Bio-based Stabilizers: There is growing interest in developing stabilizers that offer multiple benefits, such as combined antioxidant and UV-stabilizing properties. Furthermore, the focus is shifting towards creating high-performance, bio-based additives derived from natural sources like flavonoids or other plant-derived phenolics, which could offer comparable or even superior performance to conventional synthetic ones. researchgate.netmdpi.commdpi.com
| Design Approach | Methodology | Key Outcomes |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules in the polymer system. | Predicts additive-polymer interactions, diffusion behavior, and effects on material properties. mdpi.comresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular descriptors (e.g., BDE, IP) with antioxidant activity. | Enables prediction of stabilizer efficiency for new molecules, guiding rational design. nih.govresearchgate.netnih.gov |
| Bio-based Design | Utilizes natural phenolic structures (e.g., ferulates, flavonoids) as templates. | Development of sustainable and potentially safer stabilizers with high efficacy. mdpi.commdpi.com |
Comprehensive Environmental Footprint Assessment
Key areas for investigation include:
Life Cycle Assessment (LCA): LCA is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, use, and disposal. mdpi.com Conducting a thorough LCA for 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) would identify hotspots in its production and use phases, providing a scientific basis for process optimization and impact reduction.
Biodegradation and Environmental Fate: Synthetic phenolic antioxidants can be released into the environment during the production, use, and disposal of plastic products. nih.govacs.orgacs.org Studies have shown that while some bisphenols like Bisphenol A and F can be fully biodegraded by microorganisms from activated sludge, others are more persistent. nih.gov Research is needed to determine the biodegradability of 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) and its potential transformation products in various environmental compartments (water, soil, sediment). acs.orgnih.gov
Ecotoxicity and Risk Assessment: The potential toxicity of synthetic phenolic antioxidants and their degradation byproducts to aquatic and terrestrial organisms is a significant concern. nih.govresearchgate.net Some transformation products have been found to be more toxic than the parent compounds, potentially causing DNA damage or acting as endocrine disruptors. acs.orgresearchgate.net A comprehensive ecotoxicological risk assessment is crucial to establish environmental safety limits and guide the development of less harmful alternatives. frontiersin.org
| Assessment Area | Research Focus | Importance |
| Life Cycle Assessment (LCA) | Quantifying resource use, energy consumption, and emissions from "cradle to grave". | Identifies major environmental impact areas and guides sustainability improvements. mdpi.com |
| Biodegradation Studies | Evaluating the breakdown of the compound by microorganisms in different environments. | Determines persistence in the environment and potential for bioaccumulation. nih.gov |
| Ecotoxicology | Assessing the harmful effects on various organisms and ecosystems. | Informs environmental risk assessments and regulatory decisions. nih.govfrontiersin.org |
Development of Novel Characterization and Detection Methodologies
The accurate identification and quantification of 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) and its degradation products in complex matrices like polymers and environmental samples are vital for quality control, regulatory compliance, and environmental monitoring. Future research will focus on developing more sensitive, rapid, and versatile analytical techniques.
Promising future directions include:
Advanced Hyphenated Techniques: The coupling of separation techniques with powerful detectors, known as hyphenation, is a cornerstone of modern analytical chemistry. Methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly with advanced analyzers like Time-of-Flight (TOF), offer high sensitivity and specificity for identifying polymer additives. nih.govoup.comadhesivesmag.com The hyphenation of Size-Exclusion Chromatography (SEC) to MS provides detailed information on the chemical composition and molecular weight distribution of polymers and their additives. rsc.orgresearchgate.net
Novel Sensor Technologies: There is a growing demand for rapid, portable, and low-cost methods for real-time analysis. Research into electrochemical sensors and biosensors shows great promise. nih.govmdpi.com These devices can be fabricated using novel materials like graphene, carbon nanotubes, and nanoparticles to enhance sensitivity and selectivity for detecting phenolic compounds. mdpi.comresearchgate.netmdpi.com Optical sensors, including those based on molecularly imprinted polymers (MIPs), are also being developed for environmental applications. nih.gov
Degradation Product Analysis: As stabilizers like 2,2'-Ethylenebis(4-methyl-6-t-butylphenol) perform their function, they are transformed into other chemical species. Identifying these degradation products is crucial, as they may have different toxicological profiles. kuleuven.benih.gov Advanced analytical methods are essential to track the formation of these byproducts during polymer aging and in environmental samples. mdpi.com
| Technology | Principle | Application in Stabilizer Analysis |
| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by mass-to-charge ratio. | Highly sensitive and selective quantification of additives and their degradation products in complex samples. oup.comadhesivesmag.com |
| SEC-MS | Separates molecules by size and then analyzes their mass. | Characterization of high molecular weight additives and their interaction with the polymer matrix. rsc.orgresearchgate.net |
| Electrochemical Sensors | Measures changes in electrical properties upon interaction with the target analyte. | Rapid, low-cost detection of phenolic compounds in environmental and industrial samples. mdpi.commdpi.com |
| Optical Biosensors | Uses biological recognition elements (e.g., enzymes) combined with an optical transducer. | Specific and sensitive detection for environmental monitoring and food packaging analysis. nih.govnih.gov |
Q & A
Q. What are the standard methods for synthesizing 2,2'-Ethylenebis(4-methyl-6-t-butylphenol), and what purity thresholds are achievable under controlled laboratory conditions?
The synthesis typically involves the condensation of 4-methyl-6-tert-butylphenol with formaldehyde under acidic or alkaline catalysis. For high-purity yields (>98%), reflux conditions (e.g., ethanol or toluene solvent) with catalysts like sulfuric acid or sodium hydroxide are employed. Post-synthesis purification via recrystallization (using ethanol or hexane) or column chromatography ensures removal of unreacted monomers and byproducts. Purity thresholds exceeding 98% are achievable, as validated by HPLC and melting point consistency (123–133°C) .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) be optimized for structural verification and purity assessment?
- NMR : Use deuterated chloroform (CDCl₃) as the solvent to resolve phenolic proton signals (δ 4.8–5.2 ppm) and tert-butyl groups (δ 1.3–1.4 ppm). ¹³C NMR confirms the methylene bridge (δ 35–40 ppm) and aromatic carbons (δ 110–150 ppm).
- HPLC : Employ a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. UV detection at 280 nm optimizes sensitivity for phenolic groups. Retention time and peak symmetry are critical for purity validation .
Q. What thermal analysis techniques are most effective for characterizing its antioxidant stability in polymer matrices?
Differential scanning calorimetry (DSC) identifies melting transitions (123–133°C) and oxidative induction time (OIT) to assess thermal stability. Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min) quantifies decomposition profiles. For polymer blends, dynamic mechanical analysis (DMA) evaluates glass transition temperature (Tg) shifts caused by antioxidant interactions .
Advanced Research Questions
Q. What experimental designs resolve contradictory data regarding radical scavenging efficiency across pH and temperature regimes?
Use a factorial design to test variables: pH (3–11), temperature (25–100°C), and antioxidant concentration (0.1–5 wt%). Radical scavenging assays (DPPH, ABTS) are performed in triplicate. Statistical tools like ANOVA identify interactions between variables. For example, acidic conditions may enhance phenolic proton donation (improving scavenging), while elevated temperatures accelerate degradation, requiring Arrhenius modeling to extrapolate long-term efficacy .
Q. How do computational models predict electron-donating capacity compared to empirical assays?
Density functional theory (DFT) calculates HOMO-LUMO gaps and bond dissociation energies (BDE) of phenolic O–H bonds. Lower BDE (<85 kcal/mol) correlates with higher radical scavenging activity. Empirical validation via cyclic voltammetry (oxidation potential measurements) and in situ ESR spectroscopy tracks radical quenching kinetics. Discrepancies arise when steric hindrance from tert-butyl groups limits accessibility in bulk polymers, necessitating molecular dynamics simulations .
Q. What critical exposure period considerations are needed for evaluating long-term antioxidant performance in accelerated aging studies?
Accelerated aging protocols (e.g., 70°C, 50% humidity) must align with real-world exposure periods. Use time-series sampling to measure oxidation products (e.g., carbonyl indices via FTIR) and antioxidant depletion rates. For example, in polyethylene, the compound’s migration to the surface reduces efficacy over time. Microstructural analysis (SEM/EDS) maps spatial distribution, while Arrhenius extrapolation estimates service life. Nonmonotonic dose responses require testing sub-threshold concentrations to identify hormetic effects .
Methodological Notes
- Contradiction Analysis : Conflicting data on radical scavenging may stem from solvent polarity (e.g., polar aprotic solvents mask tert-butyl steric effects) or assay interference (e.g., DPPH’s solubility limits). Standardize solvent systems and validate with multiple assays .
- Data Reproducibility : Batch-to-batch variability in synthesis (e.g., formaldehyde excess) can alter purity. Implement QC protocols via melting point consistency and HPLC retention time matching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
